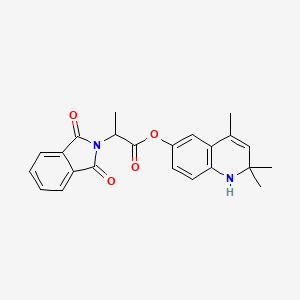![molecular formula C13H16N2OS B4953909 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B4953909.png)
3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-one, also known as thiazolidinone, is a heterocyclic compound with potential applications in various scientific fields. This molecule has a five-membered ring containing a sulfur and nitrogen atom, making it a thiazolidine derivative. Thiazolidinone has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Mecanismo De Acción
The mechanism of action of 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene varies depending on the specific application. In antimicrobial studies, 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene has been found to inhibit bacterial growth by disrupting the bacterial cell membrane. In anti-inflammatory studies, 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene has been found to inhibit the production of inflammatory cytokines. In anticancer studies, 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene has been found to induce apoptosis in cancer cells.
Biochemical and physiological effects:
Thiazolidinone has been found to have various biochemical and physiological effects. In antimicrobial studies, 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene has been found to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. In anti-inflammatory studies, 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene has been found to reduce inflammation and pain. In anticancer studies, 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene has been found to inhibit cancer cell growth and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Thiazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Thiazolidinone also exhibits a range of biological activities, making it useful for studying various scientific fields. However, 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene also has some limitations. It can be difficult to obtain high yields of 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene using the current synthesis method. Thiazolidinone also has limited solubility in water, which can make it challenging to work with in some experiments.
Direcciones Futuras
Thiazolidinone has several potential future directions in scientific research. It could be further studied for its potential use in drug delivery systems, as it has been found to form complexes with metal ions and other molecules. Thiazolidinone could also be studied for its potential use in developing new antimicrobial, anti-inflammatory, and anticancer agents. Additionally, 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene could be further studied for its mechanism of action and its effects on various biological systems.
In conclusion, 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene is a heterocyclic compound with potential applications in various scientific fields. It can be synthesized using a specific method and exhibits antimicrobial, anti-inflammatory, and anticancer properties. Thiazolidinone has advantages and limitations for lab experiments and has several potential future directions in scientific research.
Métodos De Síntesis
Thiazolidinone can be synthesized by reacting 2-phenylethylamine with ethylisothiocyanate in ethanol. The reaction mixture is then heated to obtain the desired product. This synthesis method has been used in various studies to obtain 3-ethyl-2-[(2-phenylethyl)imino]-1,3-thiazolidin-4-onene for further research.
Aplicaciones Científicas De Investigación
Thiazolidinone has been studied for its potential use in various scientific fields. It has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties. Thiazolidinone has also been studied for its potential use as a drug delivery system, as it can form complexes with metal ions and other molecules.
Propiedades
IUPAC Name |
3-ethyl-2-(2-phenylethylimino)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS/c1-2-15-12(16)10-17-13(15)14-9-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGNQEPREVCPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CSC1=NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-{[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4953850.png)

![2-methoxyethyl 5'-acetyl-2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4953872.png)

![2-({[5-(allylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4953879.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4953890.png)



![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-ethoxyphenyl)thiourea](/img/structure/B4953917.png)
![6-[5-(3,5-dichlorophenyl)-2,4-dimethyl-3-furyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4953919.png)
![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzenesulfonate](/img/structure/B4953923.png)
![N-(2-chlorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4953927.png)
![10-benzoyl-3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4953929.png)
